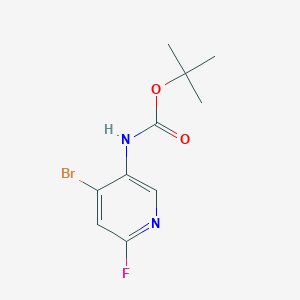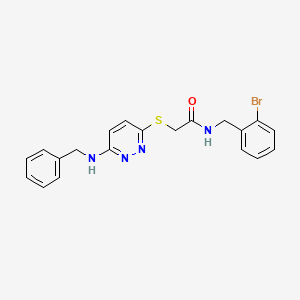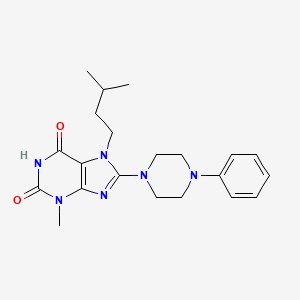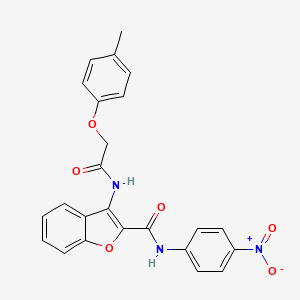
2-(1H-Pyrazol-3-yl)morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1H-Pyrazol-3-yl)morpholine dihydrochloride” is an organic compound with a wide range of applications in scientific research. It is a member of the morpholine family of compounds and is composed of a morpholine ring structure with a pyrazole substituent. The CAS Number is 1316218-09-3 .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Molecular Structure Analysis
The molecular weight of “this compound” is 153.18 . The InChI Code is 1S/C7H11N3O/c1-2-9-10-6(1)7-5-8-3-4-11-7/h1-2,7-8H,3-5H2,(H,9,10) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It is highly soluble in water and other organic solvents.Scientific Research Applications
Organic Synthesis and Chemical Properties
- A study reported a synthetic route for highly substituted 2,3-dihydrothiopyran-4-ones, demonstrating the utility of morpholine derivatives in facilitating complex chemical transformations (Bi et al., 2005).
- Research on morpholine triflate promoted the synthesis of dihydropyrano[2,3-c]pyrazoles, highlighting the role of morpholine derivatives in one-pot, multi-component chemical reactions for producing pyrazole-containing compounds (Zhou et al., 2016).
Medicinal Chemistry and Pharmacology
- A study on pyrazoline derivatives evaluated their anticholinesterase effects, which are significant for the treatment of neurodegenerative disorders. This suggests that compounds like 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride could have potential applications in developing treatments for diseases such as Alzheimer's (Altıntop, 2020).
- Another study synthesized quinoline-based derivatives, including morpholine moieties, demonstrating broad-spectrum antimicrobial potency. This indicates the potential of morpholine derivatives in the development of new antimicrobial agents (Desai et al., 2012).
Material Science and Photochemistry
- Research on substituted naphthopyran compounds, including morpholino derivatives, discussed their photochromic properties. These findings suggest applications in developing photochromic materials, where compounds like this compound could play a role (Wang et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Biochemical Pathways
Pyrazole derivatives have shown potential in creating scaffolds for anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities, suggesting that they may affect a variety of biochemical pathways.
properties
IUPAC Name |
2-(1H-pyrazol-5-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-9-10-6(1)7-5-8-3-4-11-7;;/h1-2,7-8H,3-5H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCICKVHEZHFTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)


![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)


![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)

![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)
![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)